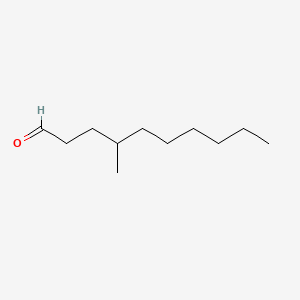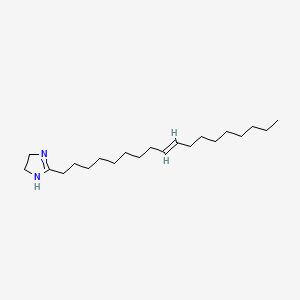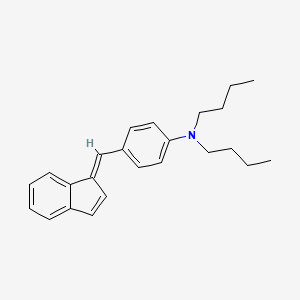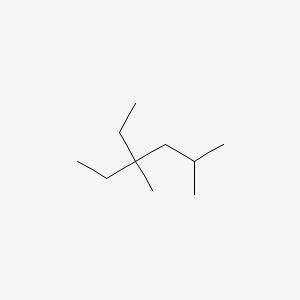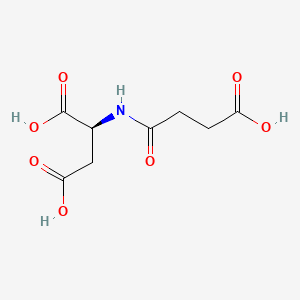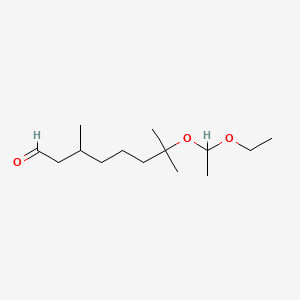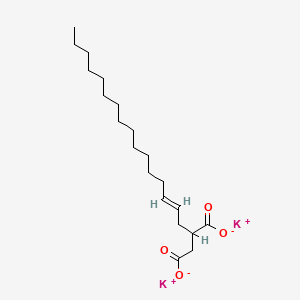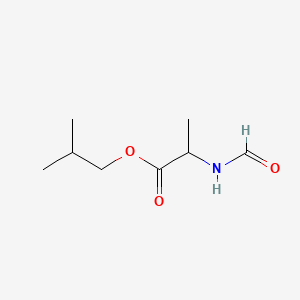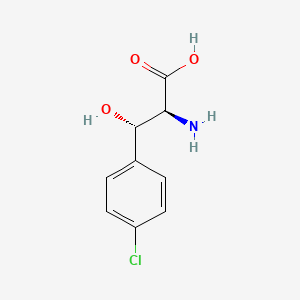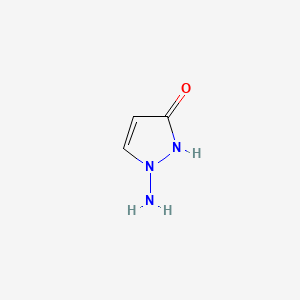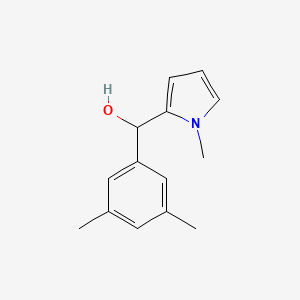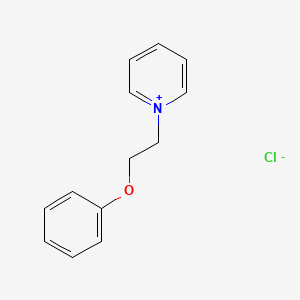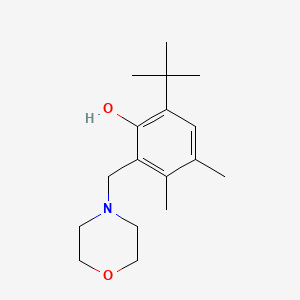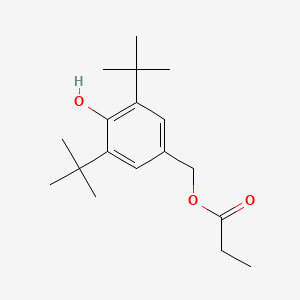
3,5-Di-tert-butyl-4-hydroxybenzyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzyl propionate: is an organic compound with the molecular formula C18H28O3 . It is a derivative of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol, where the hydroxyl group is esterified with propionic acid. This compound is known for its antioxidant properties and is used in various applications, including as a stabilizer in polymers and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-di-tert-butyl-4-hydroxybenzyl propionate typically involves the esterification of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with propionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the propionate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Di-tert-butyl-4-hydroxybenzyl propionate is used as an intermediate in the synthesis of various organic compounds. Its antioxidant properties make it valuable in the stabilization of polymers and other materials.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the prevention of oxidative damage in cells and tissues.
Industry: In the industrial sector, the compound is used as a stabilizer in plastics, rubber, and other materials to prevent degradation due to oxidation.
Mechanism of Action
The antioxidant activity of 3,5-di-tert-butyl-4-hydroxybenzyl propionate is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s molecular structure, with its bulky tert-butyl groups, provides steric hindrance that enhances its stability and effectiveness as an antioxidant.
Comparison with Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Comparison:
- 3,5-Di-tert-butyl-4-hydroxybenzyl alcohol: This compound is the precursor to 3,5-di-tert-butyl-4-hydroxybenzyl propionate and shares similar antioxidant properties. the esterified form (propionate) may exhibit different solubility and reactivity characteristics.
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of a propionate ester. It is also known for its antioxidant properties but may have different applications due to its acidic nature.
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound contains an aldehyde group and is used as an intermediate in organic synthesis. Its reactivity differs significantly from the propionate ester due to the presence of the aldehyde functional group.
Properties
CAS No. |
89022-83-3 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3,5-ditert-butyl-4-hydroxyphenyl)methyl propanoate |
InChI |
InChI=1S/C18H28O3/c1-8-15(19)21-11-12-9-13(17(2,3)4)16(20)14(10-12)18(5,6)7/h9-10,20H,8,11H2,1-7H3 |
InChI Key |
IHHBZEDPSGRLEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


